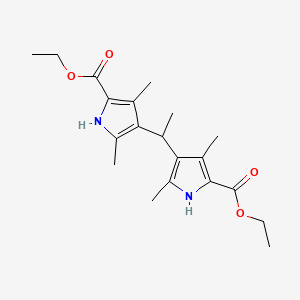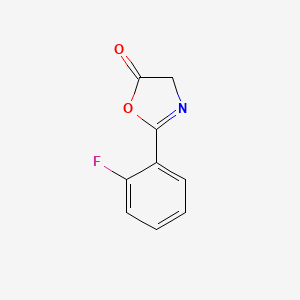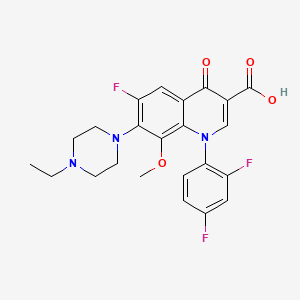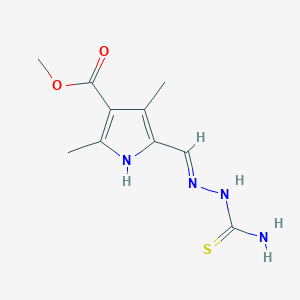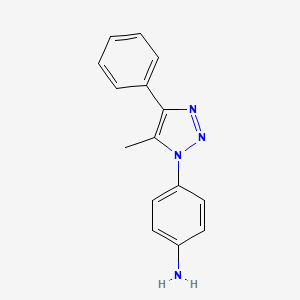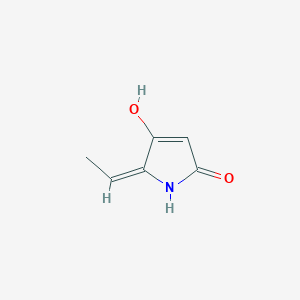
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone is a compound that features a 1,2,4-triazole ring, which is a significant structural component in many pharmaceuticals, pesticides, and functional materials. The 1,2,4-triazole ring is known for its wide range of physiological and pharmacological properties, making it a valuable component in various scientific and practical applications .
Métodos De Preparación
The synthesis of 1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone involves the amidoalkylation of 3-amino-1,2,4-triazole. This reaction is carried out in 1,4-dioxane under the action of a mixture of triethylamine and N-(1,2,2,2-tetrachloroethyl)carboxamides. The reaction selectively occurs at the endocyclic nitrogen atom N-1, forming the corresponding N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. The reaction products are isolated in yields ranging from 79% to 85% and are characterized by 1H NMR and 13C NMR spectroscopy .
Análisis De Reacciones Químicas
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone undergoes various chemical reactions, including substitution reactions. The compound can react with different reagents under specific conditions to form various products. For example, the amidoalkylation reaction mentioned earlier involves the use of triethylamine and N-(1,2,2,2-tetrachloroethyl)carboxamides in 1,4-dioxane .
Aplicaciones Científicas De Investigación
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone has several scientific research applications due to its biological activity. It is of interest as a potential drug and pesticide. The compound’s 1,2,4-triazole ring is an essential structural component in many pharmaceuticals, including antibacterial, antiviral, anti-inflammatory, antitumor, and anticonvulsant drugs. Additionally, 1,2,4-triazole derivatives are used in clinical practice as broad-spectrum antifungal drugs .
Mecanismo De Acción
The mechanism of action of 1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone involves its interaction with molecular targets and pathways at the molecular level. The 1,2,4-triazole ring can affect various life processes, making it a valuable component in pharmaceuticals and other applications. The specific molecular targets and pathways involved depend on the particular application and the compound’s interaction with other molecules .
Comparación Con Compuestos Similares
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone can be compared with other 1,2,4-triazole derivatives, such as N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. These compounds share similar structural components and biological activities. the specific substituents and functional groups attached to the 1,2,4-triazole ring can influence their unique properties and applications .
Propiedades
Fórmula molecular |
C4H3Cl3N4O |
|---|---|
Peso molecular |
229.45 g/mol |
Nombre IUPAC |
1-(5-amino-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone |
InChI |
InChI=1S/C4H3Cl3N4O/c5-4(6,7)2(12)11-3(8)9-1-10-11/h1H,(H2,8,9,10) |
Clave InChI |
IQTFFFFSDIVFAB-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C(=N1)N)C(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


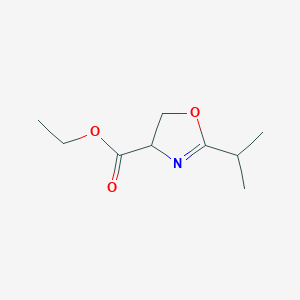

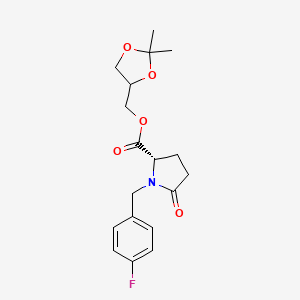
![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209896.png)
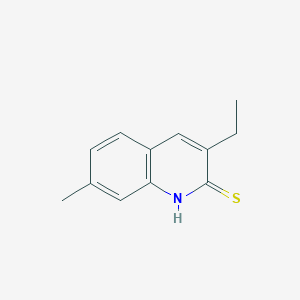


![1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-](/img/structure/B15209919.png)
